Cas no 1342067-81-5 (5-amino-1-hexyl-1,2,3,4-tetrahydropyrimidine-2,4-dione)

5-amino-1-hexyl-1,2,3,4-tetrahydropyrimidine-2,4-dione 化学的及び物理的性質
名前と識別子
-
- 5-amino-1-hexyl-1,2,3,4-tetrahydropyrimidine-2,4-dione
- 1342067-81-5
- AKOS013112360
- CS-0349297
- EN300-1106264
- 5-Amino-1-hexylpyrimidine-2,4(1h,3h)-dione
-
- インチ: 1S/C10H17N3O2/c1-2-3-4-5-6-13-7-8(11)9(14)12-10(13)15/h7H,2-6,11H2,1H3,(H,12,14,15)
- InChIKey: BYFKDVAEFPJIBR-UHFFFAOYSA-N
- ほほえんだ: O=C1NC(C(=CN1CCCCCC)N)=O
計算された属性
- せいみつぶんしりょう: 211.132076794g/mol
- どういたいしつりょう: 211.132076794g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 15
- 回転可能化学結合数: 5
- 複雑さ: 286
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 75.4Ų
- 疎水性パラメータ計算基準値(XlogP): 1.1
5-amino-1-hexyl-1,2,3,4-tetrahydropyrimidine-2,4-dione 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1106264-0.5g |
5-amino-1-hexyl-1,2,3,4-tetrahydropyrimidine-2,4-dione |
1342067-81-5 | 95% | 0.5g |
$671.0 | 2023-10-27 | |
Enamine | EN300-1106264-0.1g |
5-amino-1-hexyl-1,2,3,4-tetrahydropyrimidine-2,4-dione |
1342067-81-5 | 95% | 0.1g |
$615.0 | 2023-10-27 | |
Enamine | EN300-1106264-2.5g |
5-amino-1-hexyl-1,2,3,4-tetrahydropyrimidine-2,4-dione |
1342067-81-5 | 95% | 2.5g |
$1370.0 | 2023-10-27 | |
Enamine | EN300-1106264-5g |
5-amino-1-hexyl-1,2,3,4-tetrahydropyrimidine-2,4-dione |
1342067-81-5 | 95% | 5g |
$2028.0 | 2023-10-27 | |
Enamine | EN300-1106264-10g |
5-amino-1-hexyl-1,2,3,4-tetrahydropyrimidine-2,4-dione |
1342067-81-5 | 95% | 10g |
$3007.0 | 2023-10-27 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1419967-100mg |
5-Amino-1-hexylpyrimidine-2,4(1h,3h)-dione |
1342067-81-5 | 98% | 100mg |
¥26136.00 | 2024-08-09 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1419967-250mg |
5-Amino-1-hexylpyrimidine-2,4(1h,3h)-dione |
1342067-81-5 | 98% | 250mg |
¥27324.00 | 2024-08-09 | |
Enamine | EN300-1106264-1g |
5-amino-1-hexyl-1,2,3,4-tetrahydropyrimidine-2,4-dione |
1342067-81-5 | 95% | 1g |
$699.0 | 2023-10-27 | |
Enamine | EN300-1106264-0.05g |
5-amino-1-hexyl-1,2,3,4-tetrahydropyrimidine-2,4-dione |
1342067-81-5 | 95% | 0.05g |
$587.0 | 2023-10-27 | |
Enamine | EN300-1106264-1.0g |
5-amino-1-hexyl-1,2,3,4-tetrahydropyrimidine-2,4-dione |
1342067-81-5 | 1g |
$1100.0 | 2023-06-10 |
5-amino-1-hexyl-1,2,3,4-tetrahydropyrimidine-2,4-dione 関連文献
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Na Zhang,Zhe Li,Can Zhu,Hongjian Peng,Yingping Zou RSC Adv., 2021,11, 13571-13578
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Jingsi Chen,Jifang Liu,Hongbo Zeng Biomater. Sci., 2021,9, 3543-3575
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A. Soncini,P. W. Fowler,I. Černušak,E. Steiner Phys. Chem. Chem. Phys., 2001,3, 3920-3923
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Pintu Maity,Sabir Ahammed,Rabindra Nath Manna,Brindaban C. Ranu Org. Chem. Front., 2017,4, 69-76
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S. Ahmed Chem. Commun., 2009, 6421-6423
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Yangyang Li,Junjie Guo,Xiaohui Liu,Weiping Qin J. Mater. Chem. C, 2016,4, 2123-2126
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A. K. Parchur,R. S. Ningthoujam RSC Adv., 2012,2, 10859-10868
5-amino-1-hexyl-1,2,3,4-tetrahydropyrimidine-2,4-dioneに関する追加情報
Professional Introduction to 5-amino-1-hexyl-1,2,3,4-tetrahydropyrimidine-2,4-dione (CAS No. 1342067-81-5)
5-amino-1-hexyl-1,2,3,4-tetrahydropyrimidine-2,4-dione is a significant compound in the field of pharmaceutical chemistry, exhibiting a unique structural framework that has garnered considerable attention for its potential applications in drug development. This heterocyclic compound belongs to the tetrahydropyrimidine class, which is well-known for its role in synthesizing various bioactive molecules. The presence of both amino and diketone functional groups in its molecular structure makes it a versatile intermediate for further chemical modifications and functionalization.
The compound's chemical formula can be represented as C9H14N2O2, indicating a molecular weight of approximately 174.22 g/mol. Its structural complexity allows for diverse interactions with biological targets, making it a valuable candidate for exploring new therapeutic avenues. The hexyl substituent at the 1-position introduces a longer alkyl chain, which can influence solubility and metabolic stability, factors that are crucial in drug design.
In recent years, there has been growing interest in tetrahydropyrimidine derivatives due to their broad spectrum of biological activities. Research has demonstrated that such compounds can exhibit antimicrobial, anti-inflammatory, and even anticancer properties. The diketone moiety in 5-amino-1-hexyl-1,2,3,4-tetrahydropyrimidine-2,4-dione is particularly noteworthy, as it can participate in various chemical reactions, including condensation and cyclization processes that are essential for constructing more complex molecules.
One of the most compelling aspects of this compound is its potential as a precursor in the synthesis of pharmacologically active agents. For instance, studies have shown that derivatives of tetrahydropyrimidines can be modified to produce kinase inhibitors, which are widely used in the treatment of cancers and inflammatory diseases. The amino group provides a site for further functionalization, allowing chemists to attach various pharmacophores that enhance binding affinity and selectivity towards specific biological targets.
The CAS No. 1342067-81-5 assigned to this compound underscores its uniqueness and specificity in chemical databases. This numerical identifier ensures accurate referencing in scientific literature and patents, facilitating easier access to relevant research and experimental data. Researchers often rely on such identifiers to verify the purity and identity of compounds during synthetic procedures and preclinical studies.
Recent advancements in computational chemistry have enabled more efficient screening of potential drug candidates like 5-amino-1-hexyl-1,2,3,4-tetrahydropyrimidine-2,4-dione. Molecular docking simulations can predict how this compound interacts with enzymes and receptors at the molecular level. These simulations help identify promising lead structures that can be optimized further through medicinal chemistry approaches. Such computational methods have significantly accelerated the drug discovery process by reducing the need for extensive experimental trials.
The synthesis of this compound typically involves multi-step organic reactions that require precise control over reaction conditions. Key steps often include condensation reactions between appropriate precursors followed by cyclization to form the tetrahydropyrimidine core. The introduction of the hexyl side chain may require additional steps such as alkylation or reduction processes to ensure high yield and purity.
In terms of applications beyond pharmaceuticals, this compound has shown promise in materials science due to its ability to form stable coordination complexes with metal ions. Such complexes can be explored for applications in catalysis or as sensors for detecting metal ions in environmental samples. The versatility of its functional groups makes it a valuable building block for designing novel materials with tailored properties.
The growing body of research on tetrahydropyrimidine derivatives underscores their importance as scaffolds for drug discovery. Innovations in synthetic methodologies continue to expand the library of available derivatives, each with unique characteristics that can be exploited for therapeutic purposes. For example, recent studies have explored the use of 5-amino-1-hexyl-1,2,3,4-tetrahydropyrimidine-2,4-dione as a starting material for developing new antiviral agents targeting RNA-dependent RNA polymerases found in viruses like SARS-CoV-2.
The role of this compound in addressing emerging health challenges highlights its significance in modern medicinal chemistry. As drug resistance becomes an increasingly pressing issue globally, there is a continuous need for innovative molecules that can overcome existing therapeutic limitations. The structural features of 5-amino-1-hexyl-1,2,3,4-tetrahydropyrimidine-2,4-dione make it an attractive candidate for such efforts.
Future research directions may focus on optimizing synthetic routes to improve scalability and cost-effectiveness while maintaining high purity standards. Additionally,exploring new derivatives through structure-based drug design could reveal additional therapeutic potentials beyond current applications. Collaborative efforts between academic institutions and pharmaceutical companies will be essential to translate these findings into tangible benefits for patients worldwide.
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